An In-Depth Technical Guide to α-Acetyl-γ-Butyrolactone (CAS 517-23-7): Properties, Safety, and Applications
An In-Depth Technical Guide to α-Acetyl-γ-Butyrolactone (CAS 517-23-7): Properties, Safety, and Applications
Introduction: This document provides a comprehensive technical overview of the chemical compound identified by CAS number 517-23-7. While the topic query referenced α-benzoylbutyrolactone, the CAS number 517-23-7 authoritatively corresponds to α-Acetyl-γ-butyrolactone . This guide will proceed with a detailed analysis of α-Acetyl-γ-butyrolactone, a versatile heterocyclic ketone and a member of the γ-butyrolactone (GBL) family. The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, making its derivatives subjects of intense interest for researchers and drug development professionals.[1][2] This compound, in particular, serves as a critical intermediate in the synthesis of various pharmaceutical and chemical products, including Vitamin B1 and substituted pyridines.[3] This guide synthesizes information from safety data sheets (SDS), peer-reviewed literature, and chemical databases to provide a holistic view of its properties, safe handling protocols, reactivity, and applications.
PART 1: Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its use in any research or development setting. α-Acetyl-γ-butyrolactone is a colorless to light yellow liquid known for its utility as a synthetic building block.[3][4]
Table 1: Compound Identifiers for CAS 517-23-7
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 517-23-7 | [5] |
| IUPAC Name | 3-acetyloxolan-2-one | [5] |
| Synonyms | 2-Acetyl-γ-butyrolactone, 3-Acetyldihydrofuran-2(3H)-one, ABL | [5][6] |
| Molecular Formula | C₆H₈O₃ | [5] |
| Molecular Weight | 128.13 g/mol | [5] |
| InChI Key | OMQHDIHZSDEIFH-UHFFFAOYNA-N | [5] |
| SMILES | CC(=O)C1CCOC1=O | [5] |
| EC Number | 208-235-2 | |
Table 2: Physicochemical Properties of α-Acetyl-γ-butyrolactone
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Colorless to Almost Colorless Clear Liquid | Ambient | [3][4] |
| Boiling Point | 107-108 °C | at 5-7 mmHg (hPa) | [5][7] |
| Density | 1.19 g/mL | at 25 °C | [3] |
| Refractive Index | n20/D 1.459 | at 20 °C | [3] |
| Flash Point | >110 °C (>230 °F) | Closed Cup | [3][8] |
| Water Solubility | 310 g/L | at 20 °C | [3] |
| Stability | Stable under recommended storage conditions | Ambient |[3][7] |
PART 2: Safety Data Sheet (SDS) Analysis and Handling Protocols
As a laboratory chemical, a thorough understanding of the hazards associated with α-Acetyl-γ-butyrolactone is paramount. Information has been compiled from multiple supplier safety data sheets to provide a consensus on safety protocols.[6][7][8][9][10]
Hazard Identification and Classification
α-Acetyl-γ-butyrolactone is classified as a hazardous substance under the Globally Harmonized System (GHS).
Table 3: GHS Hazard Classification for α-Acetyl-γ-butyrolactone
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[7]
Pictograms:
-
GHS07: Exclamation Mark
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7][8][10]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a physician, preferably an ophthalmologist.[7][8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][8]
Safe Handling and Storage
The causality for these protocols is directly linked to the compound's irritant properties and chemical reactivity.
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][10] This compound is incompatible with strong oxidizing agents and strong bases.[3][6][7] The lactone ring is susceptible to hydrolysis under basic conditions, and the acetyl group can be oxidized, necessitating segregation from these chemical classes.
Personal Protective Equipment (PPE) Workflow
A self-validating system for PPE selection is crucial. The choice of each piece of equipment is directly justified by the known hazards of the substance.
Caption: PPE selection is dictated by the specific GHS hazard statements.[7][10]
PART 3: Synthesis, Reactivity, and Applications
Synthesis Strategies
While specific industrial synthesis routes for α-Acetyl-γ-butyrolactone are proprietary, general methods for creating substituted γ-butyrolactones are well-established in organic chemistry. A common conceptual approach involves the acylation of a γ-butyrolactone precursor. Recently, novel methods involving photoredox and hydrogen atom transfer (HAT) catalysis have been developed for the synthesis of γ-butyrolactones from allylic alcohols, showcasing the ongoing innovation in this field.[11]
Chemical Reactivity
The reactivity of α-Acetyl-γ-butyrolactone is dominated by two key functional groups: the lactone (a cyclic ester) and the ketone.
-
Lactone Hydrolysis: Like other lactones, it is susceptible to hydrolysis under basic conditions, which opens the ring to form the corresponding salt of γ-hydroxy-α-acetylbutyric acid.[12]
-
Reaction with Alcohols: Under acidic conditions, the lactone can react with alcohols to form the corresponding ester of γ-hydroxybutyric acid.[13][14]
-
Alpha-Carbon Chemistry: The presence of the acetyl group makes the alpha-carbon (Cα) acidic, allowing it to be deprotonated by a suitable non-nucleophilic base. This enables a variety of carbon-carbon bond-forming reactions, making it a valuable synthetic intermediate.[12]
Applications in Chemical and Pharmaceutical Synthesis
α-Acetyl-γ-butyrolactone is not typically an end-product but rather a versatile intermediate. Its bifunctional nature allows it to be a precursor in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of compounds like 5-(2-Hydroxyethyl)-4-methylthiazole, a component in the industrial synthesis of Vitamin B1 (Thiamine).[3]
-
Heterocyclic Chemistry: It serves as a building block for creating substituted pyridines and other heterocyclic systems, which are common scaffolds in drug molecules.[3]
-
Agrochemicals: The γ-butyrolactone core is found in compounds with applications as plant growth regulators and herbicides, suggesting a potential role for its derivatives in agriculture.[15][16][17]
Caption: α-Acetyl-γ-butyrolactone serves as a key building block for various value-added chemicals.[3]
PART 4: Biological Context and Analytical Methodologies
Pharmacological Relevance of the γ-Butyrolactone Scaffold
The γ-butyrolactone ring is a common motif in a wide range of biologically active molecules, conferring properties from anticancer to neuroprotective.[1][18] While specific bioactivity data for α-Acetyl-γ-butyrolactone is not extensively documented in public literature, related α-substituted butyrolactones have been shown to modulate the GABA-A receptor, a critical target for anticonvulsant and anxiolytic drugs.[19][20]
For instance, studies on α-benzyl-α-methyl-γ-butyrolactone demonstrated that it positively modulates GABA-activated currents and exhibits anticonvulsant activity.[20] This is a crucial insight for drug development professionals, as it suggests that α-substituted lactones like the subject of this guide could be explored as starting points for novel central nervous system (CNS) therapeutics. The rationale behind this activity lies in the ability of the lactone structure to bind to a specific "lactone site" on the GABA-A receptor, distinct from other known binding sites, thereby allosterically modulating its function.[19][20]
Analytical Protocols
Accurate quantification and identification of α-Acetyl-γ-butyrolactone are essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for its analysis.
Protocol: General GC-MS Analysis of α-Acetyl-γ-butyrolactone
This protocol is adapted from standard methodologies for the analysis of γ-butyrolactones.[21]
1. Objective: To identify and quantify α-Acetyl-γ-butyrolactone in a sample matrix.
2. Materials:
-
Sample containing or suspected to contain α-Acetyl-γ-butyrolactone.
-
Solvent (e.g., Methylene Chloride or Chloroform).[21]
-
Anhydrous Sodium Sulfate.
-
Internal Standard (e.g., D6-GHB for related compounds, or a suitable non-interfering compound).[22]
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent).[22]
3. Sample Preparation (Liquid-Liquid Extraction):
- Accurately measure a known volume or weight of the sample.
- If the sample is aqueous, perform a liquid-liquid extraction using methylene chloride. The partition coefficient for GBL is approximately 4.5, indicating efficient extraction.[21]
- Spike the sample with a known concentration of the internal standard.
- Vortex the mixture vigorously for 1-2 minutes.
- Separate the organic layer.
- Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
- Transfer the dried extract to a GC vial for analysis.
4. Instrumentation and Parameters:
Table 4: Example GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 6890 or equivalent | Standard, reliable instrumentation |
| Column | HP-5MS (or similar 5% Phenyl Methyl Siloxane) | Good general-purpose column for semi-polar compounds |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the analyte |
| Injection Mode | Split (e.g., 1:6 or 30:1) | Prevents column overloading for concentrated samples |
| Carrier Gas | Helium, 1 mL/min | Inert carrier gas providing good chromatographic efficiency |
| Oven Program | Start at 70°C, hold 2 min; ramp to 330°C | Temperature program designed to separate the analyte from solvents and impurities |
| MS System | Agilent 5973 or equivalent | Standard mass selective detector |
| Ionization | Electron Impact (EI), 70 eV | Standard ionization technique for creating reproducible fragmentation patterns |
| Acquisition | Scan Mode (e.g., m/z 40-200) and/or SIM Mode | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification |
Parameters are illustrative and adapted from methodologies for similar compounds.[21][22] Method validation is required for specific applications.
5. Data Analysis:
-
Identification: The retention time of the analyte peak should match that of a pure standard. The mass spectrum of the peak should be compared to a reference library spectrum for confirmation.
-
Quantification: Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve prepared with known standards.
Conclusion
α-Acetyl-γ-butyrolactone (CAS 517-23-7) is a valuable chemical intermediate with a well-defined safety profile. Its utility in the synthesis of pharmaceuticals and other fine chemicals is significant. For researchers in drug development, the broader biological activities associated with the γ-butyrolactone scaffold, particularly in CNS modulation, suggest that derivatives of this compound could be fertile ground for new therapeutic discoveries. Adherence to the safety protocols outlined in this guide is essential for its responsible and effective use in the laboratory.
References
-
WashU Medicine Research Profiles. (2004). Enantioselectivity of α-Benzyl-α-methyl-γ -butyrolactone-Mediated Modulation of Anticonvulsant Activity and GABA A Receptor Function. Retrieved from Washington University School of Medicine. [Link]
-
Sciencelab.com. (2013). Material Safety Data Sheet: 2-Acetylbutyrolactone. Retrieved from Sciencelab.com. [Link]
-
LookChem. Cas 517-23-7, 2-Acetylbutyrolactone. Retrieved from LookChem. [Link]
-
Kim, H., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1485. [Link]
-
Wikipedia. γ-Butyrolactone. Retrieved from Wikipedia. [Link]
-
Forrester, T. M., et al. (2004). Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function. The Journal of Pharmacology and Experimental Therapeutics, 309(2), 779-786. [Link]
-
SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from SWGDRUG.org. [Link]
-
Kim, D., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Omega, 9(8), 9989-9997. [Link]
-
LeBeau, M. A., et al. (2000). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Analytical Toxicology, 24(5), 337-341. [Link]
-
Schänzer, W., et al. (2008). Determination of gamma-butyrolactone (GBL). Recent Advances In Doping Analysis (16). [Link]
-
ResearchGate. Examples of -butyrolactones and some biological activities. Retrieved from ResearchGate. [Link]
-
Agilent Technologies. (2018). Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Retrieved from Agilent Technologies. [Link]
-
INNORING. (2025). γ-Butyrolactone Industry News: Diversified Applications and Market Prospects. Retrieved from INNORING. [Link]
-
Frontiers. (2022). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication through modulating paraoxonase and PPARγ. Retrieved from Frontiers. [Link]
-
Polimery. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Retrieved from Polimery. [Link]
-
Science.gov. precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
Toste, F. D., et al. (2013). The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry, 9, 743-748. [Link]
-
TUS. (2004). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Retrieved from Technological University of the Shannon. [Link]
-
Hennessy, S. A., et al. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences, 49(6), 1-8. [Link]
- Google Patents. (2018). CN108617657B - Application of gamma-butyrolactone compounds in regulating plant growth activity.
Sources
- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 517-23-7,2-Acetylbutyrolactone | lookchem [lookchem.com]
- 4. CAS 517-23-7: 2-Acetylbutyrolactone | CymitQuimica [cymitquimica.com]
- 5. CAS RN 517-23-7 | Fisher Scientific [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. louisville.edu [louisville.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 13. research.tus.ie [research.tus.ie]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Industrial use of γ-Butyrolactone_Chemicalbook [chemicalbook.com]
- 16. γ-Butyrolactone Industry News: Diversified Applications and Market Prospects - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 17. CN108617657B - Application of gamma-butyrolactone compounds in regulating plant growth activity - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. swgdrug.org [swgdrug.org]
- 22. dshs-koeln.de [dshs-koeln.de]
